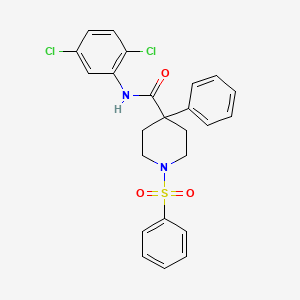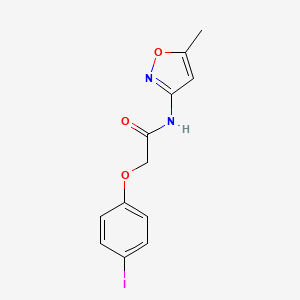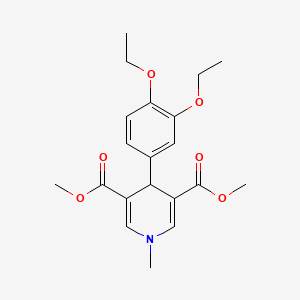![molecular formula C22H18Cl2N2O5S B3505342 methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3505342.png)
methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as DCG-IV, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the group II metabotropic glutamate receptors (mGluR2/3) and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
Methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate acts as a potent and selective agonist of the group II mGluRs, which are G protein-coupled receptors that modulate neurotransmitter release and synaptic plasticity. Activation of mGluR2/3 by this compound leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This mechanism of action has been implicated in the neuroprotective and neuromodulatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit glutamate release and reduce excitotoxicity in animal models of ischemic stroke and traumatic brain injury. It has also been shown to reduce dopamine release and attenuate the behavioral effects of psychostimulants in animal models of addiction. In addition, this compound has been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in lab experiments is its potency and selectivity for mGluR2/3. This allows for precise modulation of the receptor activity without affecting other receptors or neurotransmitter systems. However, one of the limitations of using this compound is its short half-life, which requires frequent dosing or the use of sustained-release formulations.
Future Directions
There are several future directions for the use of methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in scientific research. One direction is the development of more potent and selective mGluR2/3 agonists that can be used in lower doses and have longer half-lives. Another direction is the investigation of the role of mGluR2/3 in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and bipolar disorder. Finally, the use of this compound in combination with other drugs or therapies may lead to more effective treatments for various disorders.
Scientific Research Applications
Methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively used in scientific research to study the role of mGluR2/3 in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. It has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. In addition, this compound has been used to study the role of mGluR2/3 in addiction, anxiety, and pain.
Properties
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O5S/c1-31-22(28)17-9-5-6-10-19(17)25-21(27)14-26(20-13-15(23)11-12-18(20)24)32(29,30)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFLRCZHXYEJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3505269.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3505282.png)
![4-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3505285.png)
![N~1~-cyclohexyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505286.png)
![dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505294.png)

![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505302.png)
![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505309.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3505311.png)

![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3505346.png)

